Kinase Profiling: Differential Interaction with MAP3K7 and MKNK1
In a pan-kinase profiling assay, N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide demonstrates a distinct and limited interaction profile, showing weak but detectable binding to two specific kinases: MAP3K7 and MKNK1 [1]. This is a preliminary differentiator against many closely related quinoxaline-sulfonamide analogs that are often designed and profiled for potent pan-PI3K inhibition [2].
| Evidence Dimension | In vitro kinase binding (IC50) |
|---|---|
| Target Compound Data | IC50 < 5000 nM for both human MAP3K7 and MKNK1 |
| Comparator Or Baseline | Typical in-class quinoxaline PI3K inhibitors (e.g., from Exelixis patents) often show no reported MAPK pathway off-target affinity at this level; their primary target profile is distinct. |
| Quantified Difference | The compound has detectable affinity for MAP3K7/MKNK1, whereas potent PI3K-focused analogs may not, suggesting a different selectivity starting point. The difference is qualitative due to a lack of direct comparative screening data. |
| Conditions | Flashplate-based radiometric 33pan-quinase assay [1]. |
Why This Matters
This specific kinase interaction fingerprint serves as a critical chemical biology probe for deconvoluting MAPK pathway signaling, an application where broad-spectrum PI3K inhibitors would confound results.
- [1] BindingDB. (n.d.). BDBM50154291 | CHEMBL3775181. Binding affinity data for N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide against MAP3K7 and MKNK1. View Source
- [2] Exelixis, Inc. (2006). N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors. PCT Publication No. WO2007044729A2 (describing the PI3K-inhibitory activity of the core scaffold class). View Source
